Cas no 2137620-06-3 (5-ethylpyridine-3-sulfonyl fluoride)

5-ethylpyridine-3-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- 5-ethylpyridine-3-sulfonyl fluoride
-
- Inchi: 1S/C7H8FNO2S/c1-2-6-3-7(5-9-4-6)12(8,10)11/h3-5H,2H2,1H3
- InChI Key: HGIOAVOSXGCZII-UHFFFAOYSA-N
- SMILES: C1=NC=C(CC)C=C1S(F)(=O)=O
5-ethylpyridine-3-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | ES-2284-5G |
5-ethylpyridine-3-sulfonyl fluoride |
2137620-06-3 | >95% | 5g |
£3470.00 | 2025-02-09 | |
Enamine | EN300-631742-0.1g |
5-ethylpyridine-3-sulfonyl fluoride |
2137620-06-3 | 95.0% | 0.1g |
$410.0 | 2025-03-15 | |
Enamine | EN300-631742-5.0g |
5-ethylpyridine-3-sulfonyl fluoride |
2137620-06-3 | 95.0% | 5.0g |
$3438.0 | 2025-03-15 | |
Key Organics Ltd | ES-2284-10G |
5-ethylpyridine-3-sulfonyl fluoride |
2137620-06-3 | >95% | 10g |
£5143.00 | 2025-02-09 | |
Aaron | AR01EJLI-1g |
5-ethylpyridine-3-sulfonyl fluoride |
2137620-06-3 | 95% | 1g |
$1655.00 | 2025-02-10 | |
Aaron | AR01EJLI-100mg |
5-ethylpyridine-3-sulfonyl fluoride |
2137620-06-3 | 95% | 100mg |
$589.00 | 2025-02-10 | |
1PlusChem | 1P01EJD6-1g |
5-ethylpyridine-3-sulfonyl fluoride |
2137620-06-3 | 95% | 1g |
$1527.00 | 2023-12-19 | |
A2B Chem LLC | AX57098-2.5g |
5-ethylpyridine-3-sulfonyl fluoride |
2137620-06-3 | 95% | 2.5g |
$2482.00 | 2024-04-20 | |
1PlusChem | 1P01EJD6-500mg |
5-ethylpyridine-3-sulfonyl fluoride |
2137620-06-3 | 95% | 500mg |
$1206.00 | 2023-12-19 | |
A2B Chem LLC | AX57098-5g |
5-ethylpyridine-3-sulfonyl fluoride |
2137620-06-3 | 95% | 5g |
$3654.00 | 2024-04-20 |
5-ethylpyridine-3-sulfonyl fluoride Related Literature
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
Additional information on 5-ethylpyridine-3-sulfonyl fluoride
5-Ethylpyridine-3-Sulfonyl Fluoride: A Comprehensive Overview
The compound 5-Ethylpyridine-3-Sulfonyl Fluoride (CAS No. 2137620-06-3) is a fascinating molecule with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its versatile properties and potential uses in modern chemical research. In this article, we will delve into the structural features, chemical properties, synthesis methods, and applications of 5-Ethylpyridine-3-Sulfonyl Fluoride, while incorporating the latest research findings to provide a comprehensive understanding of this compound.
5-Ethylpyridine-3-Sulfonyl Fluoride belongs to the class of sulfonyl fluorides, which are known for their reactivity and ability to participate in various chemical transformations. The molecule consists of a pyridine ring substituted with an ethyl group at the 5-position and a sulfonyl fluoride group at the 3-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it suitable for a wide range of applications. Recent studies have highlighted the importance of such substituted pyridines in drug discovery and materials science due to their ability to act as intermediates in complex organic syntheses.
One of the most notable aspects of 5-Ethylpyridine-3-Sulfonyl Fluoride is its role as an intermediate in the synthesis of bioactive compounds. The sulfonyl fluoride group is highly reactive and can undergo nucleophilic substitution reactions, making it an ideal building block for constructing more complex molecules. For instance, researchers have utilized this compound in the development of novel kinase inhibitors, which are critical in anticancer drug design. The ethyl group at the 5-position plays a crucial role in modulating the electronic environment of the molecule, thereby influencing its reactivity and selectivity in such reactions.
Recent advancements in synthetic methodologies have further expanded the utility of 5-Ethylpyridine-3-Sulfonyl Fluoride. For example, green chemistry approaches have been employed to synthesize this compound using environmentally friendly reagents and conditions. These methods not only reduce the environmental footprint but also enhance the scalability of production processes, making this compound more accessible for industrial applications. Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of 5-Ethylpyridine-3-Sulfonyl Fluoride, enabling researchers to predict its behavior in various chemical systems with greater accuracy.
The application of 5-Ethylpyridine-3-Sulfonyl Fluoride extends beyond pharmaceuticals into materials science. Its ability to form stable covalent bonds with other functional groups makes it a valuable precursor for designing advanced materials such as polymers and hybrid organic-inorganic frameworks. For instance, recent research has demonstrated its use in synthesizing stimuli-responsive polymers that exhibit unique mechanical properties under specific environmental conditions. These materials hold promise for applications in sensors, actuators, and drug delivery systems.
In terms of synthesis, 5-Ethylpyridine-3-Sulfonyl Fluoride can be prepared through a variety of routes depending on the starting materials and desired reaction conditions. One common method involves the sulfonation of 5-ethylpyridine followed by fluorination using appropriate reagents. The choice of solvent, temperature, and reaction time significantly influences the yield and purity of the final product. Optimization studies have shown that using polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures enhances reaction efficiency while minimizing side reactions.
The stability and shelf life of 5-Ethylpyridine-3-Sulfonyl Fluoride are critical considerations for its storage and handling. Due to its reactivity, it is essential to store this compound under inert conditions to prevent degradation caused by moisture or atmospheric oxygen. Proper packaging and labeling are also crucial to ensure safe handling during transportation and use in laboratory settings.
From an environmental perspective, understanding the fate and behavior of 5-Ethylpyridine-3-Sulfonyl Fluoride is essential for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid hydrolysis under aqueous conditions, leading to the formation of less hazardous byproducts. This property makes it less persistent in the environment compared to other sulfonyl fluorides, thereby reducing its ecological footprint.
In conclusion, 5-Ethylpyridine-3-Sulfonyl Fluoride (CAS No. 2137620-06-3) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure enables it to serve as an intermediate in drug discovery efforts while also finding utility in materials science for designing advanced functional materials. By leveraging cutting-edge research findings and adopting sustainable synthetic methods, this compound continues to play a pivotal role in advancing modern chemistry.
2137620-06-3 (5-ethylpyridine-3-sulfonyl fluoride) Related Products
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)




